Technical Documentation Center

N-(2-bromoethyl)-4-fluorobenzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(2-bromoethyl)-4-fluorobenzamide
  • CAS: 95383-37-2

Core Science & Biosynthesis

Foundational

A Technical Guide to N-(2-bromoethyl)-4-fluorobenzamide: Synthesis, Application, and Handling

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth overview of N-(2-bromoethyl)-4-fluorobenzamide, a valuable synthetic intermediate in the fields of medicinal chemistry and d...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of N-(2-bromoethyl)-4-fluorobenzamide, a valuable synthetic intermediate in the fields of medicinal chemistry and drug discovery. Due to its bifunctional nature—possessing both a reactive bromoethyl group and a fluorinated benzamide moiety—this compound serves as a versatile building block for the elaboration of more complex molecular architectures.

The fluorobenzamide scaffold is a privileged structure in modern pharmacology, contributing to improved metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2] The introduction of a fluorine atom can significantly alter the electronic properties and conformation of a molecule, leading to enhanced therapeutic effects.[3] The N-(2-bromoethyl) side chain provides a reactive handle for introducing a variety of functional groups through nucleophilic substitution, enabling the construction of diverse chemical libraries for screening and lead optimization.

Chemical Identity and Physical Properties

It is crucial to distinguish this compound from its isomer, 2-(bromoethyl)-4-fluorobenzamide , which has the CAS number 95383-37-2 .[4] In N-(2-bromoethyl)-4-fluorobenzamide, the bromoethyl group is attached to the nitrogen atom of the amide, whereas in the isomer, it is attached to the benzene ring. This structural difference fundamentally alters the compound's reactivity and synthetic utility.

The key properties for N-(2-bromoethyl)-4-fluorobenzamide are summarized below.

PropertyValueSource
Molecular Formula C₉H₉BrFNO[4]
Molecular Weight 246.08 g/mol [4]
Appearance Predicted: White to off-white solidN/A
Melting Point Not determined. Would require experimental analysis.N/A
Solubility Predicted: Soluble in polar organic solvents (e.g., DMF, DMSO, Dichloromethane).N/A
Purity Typically >95% via custom synthesis[4]

Synthesis and Application

N-(2-bromoethyl)-4-fluorobenzamide is a key intermediate used to introduce a 4-fluorobenzoyl-protected aminoethyl moiety into a target molecule. The terminal bromide is an excellent leaving group, making it susceptible to displacement by a wide range of nucleophiles, including amines, thiols, and alcohols. This reactivity is central to its role in constructing novel compounds for drug discovery.

General Synthetic Pathway

The most direct and common method for synthesizing N-(2-bromoethyl)-4-fluorobenzamide is through the acylation of 2-bromoethylamine (or its hydrobromide salt) with 4-fluorobenzoyl chloride. This is a standard amide bond formation reaction.

Synthesis_of_N-(2-bromoethyl)-4-fluorobenzamide reactant1 4-Fluorobenzoyl Chloride product N-(2-bromoethyl)-4-fluorobenzamide reactant1->product Acylation reactant2 2-Bromoethylamine (or HBr salt) reactant2->product base Base (e.g., Triethylamine, DIPEA) base->reactant1 In solvent (e.g., DCM) Neutralizes HCl byproduct

Caption: Proposed synthesis of N-(2-bromoethyl)-4-fluorobenzamide.

This reaction allows for the efficient coupling of the two key fragments. The resulting compound is an essential precursor for molecules where a flexible two-carbon linker is desired between an aromatic system and another functional group.

Experimental Protocol: A Representative Synthesis

The following protocol outlines a standard laboratory procedure for the synthesis of N-(2-bromoethyl)-4-fluorobenzamide. This method is based on established principles of amide synthesis.[5]

Workflow Overview

Experimental_Workflow step1 1. Dissolve 2-bromoethylamine and base in Dichloromethane (DCM) step2 2. Cool solution in an ice bath (0-5 °C) step1->step2 step3 3. Add 4-fluorobenzoyl chloride dropwise step2->step3 step4 4. Allow reaction to warm to room temperature and stir overnight step3->step4 step5 5. Quench reaction with water and perform aqueous workup step4->step5 step6 6. Dry organic layer, filter, and concentrate under vacuum step5->step6 step7 7. Purify crude product via column chromatography step6->step7

Caption: Step-by-step workflow for the synthesis of the title compound.

Detailed Methodology
  • Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-bromoethylamine hydrobromide (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM).

    • Causality: Anhydrous conditions are crucial to prevent hydrolysis of the reactive 4-fluorobenzoyl chloride.

  • Base Addition: Add a non-nucleophilic organic base, such as triethylamine (2.2 eq) or N,N-diisopropylethylamine (DIPEA), to the solution. Stir for 10-15 minutes.

    • Causality: The base neutralizes the hydrobromide salt of the amine, liberating the free amine for reaction. An excess is used to also neutralize the HCl byproduct formed during the acylation.

  • Acylation: Cool the flask in an ice bath to 0-5 °C. Slowly add a solution of 4-fluorobenzoyl chloride (1.05 eq) in DCM dropwise over 30 minutes.

    • Causality: Dropwise addition at low temperature helps to control the exothermic reaction and prevent potential side reactions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench it by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

    • Causality: The aqueous washes remove the base, unreacted starting materials, and salts, purifying the desired product in the organic phase.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude material using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to obtain the pure N-(2-bromoethyl)-4-fluorobenzamide.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for N-(2-bromoethyl)-4-fluorobenzamide is not available, the hazards can be inferred from related compounds.[6][7][8] It should be handled as a hazardous chemical.

Primary Hazards:

  • Harmful if swallowed. [6]

  • Causes skin irritation. [6][8]

  • Causes serious eye irritation. [6][8]

  • May cause respiratory irritation. [6][8]

Handling and Personal Protective Equipment (PPE):

  • Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[7]

  • Wear standard personal protective equipment: safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[7]

  • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[8]

  • Wash hands thoroughly after handling.[6]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[8]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[7]

Commercial Suppliers

N-(2-bromoethyl)-4-fluorobenzamide is not commonly listed as a stock chemical. Researchers and drug development professionals will likely need to acquire this compound through custom synthesis .

Several reputable chemical suppliers offer custom synthesis services. When sourcing this compound or its starting materials (4-fluorobenzoyl chloride and 2-bromoethylamine), consider vendors such as:

  • Sigma-Aldrich (MilliporeSigma)

  • Fisher Scientific

  • TCI Chemicals

  • BLDpharm[9][10]

  • Matrix Scientific

For the isomeric compound, 2-(bromoethyl)-4-fluorobenzamide (CAS 95383-37-2) , suppliers like Ramidus may have it in stock.[4] It is imperative to verify the chemical structure and CAS number with the supplier to ensure the correct isomer is being ordered.

Conclusion

N-(2-bromoethyl)-4-fluorobenzamide stands out as a highly valuable, albeit specialized, building block for synthetic and medicinal chemistry. Its dual functionality allows for the strategic introduction of a fluorinated aromatic ring and a reactive alkylating agent into a single molecule. While its acquisition typically requires custom synthesis, its utility in constructing novel and diverse molecular entities for pharmaceutical research makes it an important tool for scientists and developers aiming to create next-generation therapeutics. Proper understanding of its synthesis, handling, and reactivity is key to leveraging its full potential.

References

  • Ramidus Store. (n.d.). RAM1766... 2-(bromoethyl)-4-fluorobenzamide. Retrieved from [Link]

  • Natural Micron Pharm Tech. (n.d.). 4-Fluorobenzamide. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Fluorobenzamide. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (n.d.). CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.
  • Google Patents. (n.d.). CN101503372A - A kind of preparation method of fluorobenzamide compound.
  • MDPI. (2020). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]

  • InnovaPharm. (n.d.). N-Ethyl 4-bromobenzamide, min 98%, 1 gram. Retrieved from [Link]

  • University of Groningen. (n.d.). Synthesis of Quenched Fluorophores for Iminoboronate Chemistry. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to Predicting the Mechanism of Action of N-(2-bromoethyl)-4-fluorobenzamide

Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract N-(2-bromoethyl)-4-fluorobenzamide is a small molecule of synthetic interest, yet its biological mechanism of action (MoA) remains un...

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-bromoethyl)-4-fluorobenzamide is a small molecule of synthetic interest, yet its biological mechanism of action (MoA) remains uncharacterized in public literature. This guide provides a comprehensive, multi-disciplinary strategy for the systematic prediction and validation of its MoA. By leveraging the known pharmacology of its constituent chemical motifs—the 4-fluorobenzamide core and the reactive N-(2-bromoethyl) group—we outline a robust workflow. This process integrates in silico target prediction, experimental target deconvolution using chemical proteomics, and cellular pathway analysis. Detailed, field-proven protocols for each experimental stage are provided to guide researchers from initial hypothesis generation to a well-supported mechanistic model. This document serves as a foundational blueprint for the characterization of novel small molecules where prior biological data is absent.

Introduction and Structural Rationale

The compound N-(2-bromoethyl)-4-fluorobenzamide presents a compelling case for MoA exploration due to its dual-functionality structure. It comprises two key moieties:

  • The 4-Fluorobenzamide Head: This aromatic amide is a common scaffold in medicinal chemistry. Derivatives of 4-fluorobenzamide are known to possess a wide range of biological activities, including anti-inflammatory, analgesic, and enzyme-inhibitory properties.[1][2][3] For instance, some fluorobenzamides have been investigated for neurological disorders and as intermediates in the synthesis of bioactive compounds.[4][5] This suggests the core structure may confer specific binding affinity to a class of biological targets.

  • The N-(2-bromoethyl) Tail: This is a classic electrophilic group. The bromine atom makes the terminal carbon susceptible to nucleophilic attack from amino acid residues such as cysteine, histidine, or lysine on a protein surface.[6][7] This moiety is frequently used as a reactive intermediate in pharmaceutical synthesis and is known to be capable of forming covalent bonds with biological macromolecules.[8][9]

This unique combination suggests two primary, non-mutually exclusive mechanistic hypotheses:

  • The molecule acts as a reversible inhibitor, with its binding affinity primarily driven by the 4-fluorobenzamide moiety.

  • The molecule functions as a covalent or irreversible inhibitor, where the 4-fluorobenzamide group directs the molecule to a specific binding pocket, allowing the reactive 2-bromoethyl group to form a permanent bond with a nearby nucleophile.

This guide details a systematic workflow to interrogate these hypotheses and elucidate the compound's precise biological role.

Phase 1: In Silico Target Prediction and Hypothesis Refinement

Before committing to resource-intensive wet-lab experiments, computational methods can efficiently generate a prioritized list of putative biological targets.[10][[“]] This in silico phase narrows the search space and refines our initial hypotheses.

Computational Workflow Overview

The computational strategy involves two primary arms: predicting targets based on chemical similarity to known drugs and screening the compound against a library of protein structures to find favorable binding partners.[12][13]

in_silico_workflow cluster_similarity Similarity-Based Prediction cluster_structure Structure-Based Prediction compound N-(2-bromoethyl)- 4-fluorobenzamide Structure db_search Search Chemical Databases (ChEMBL, PubChem) compound->db_search Input SMILES/Structure pharmacophore Generate 3D Pharmacophore Model compound->pharmacophore sea Similarity Ensemble Approach (SEA) Target Prediction db_search->sea Identify Structurally Similar Compounds target_list Generate Prioritized List of Putative Targets sea->target_list reverse_docking Reverse Docking Screen (vs. PDB Library) pharmacophore->reverse_docking Screen against Protein Structures reverse_docking->target_list caption In Silico Target Prediction Workflow.

Caption: In Silico Target Prediction Workflow.

Protocol 1: Target Prediction via Chemical Similarity

Objective: To identify potential targets by comparing the compound's structure to a database of molecules with known biological activities.

Methodology:

  • Input: Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) representation of N-(2-bromoethyl)-4-fluorobenzamide.

  • Database Selection: Utilize public web servers and databases such as ChEMBL, PubChem, and specialized target prediction tools like SEA (Similarity Ensemble Approach).[12]

  • Similarity Search: Perform a 2D chemical similarity search using the Tanimoto coefficient. This algorithm quantifies the degree of structural overlap between the query compound and database entries.

  • Target Inference: The tool will return a list of known protein targets associated with the most structurally similar compounds found in the database.

  • Analysis: Rank the predicted targets based on the p-value or E-value provided by the algorithm, which indicates the statistical significance of the compound-target association.

Causality: The fundamental principle is that structurally similar molecules often interact with the same biological targets. This method provides a rapid, evidence-based starting point for hypothesis generation.

Protocol 2: Reverse Docking Screen

Objective: To identify proteins whose binding pockets are sterically and electrostatically complementary to the compound.

Methodology:

  • Ligand Preparation: Generate a low-energy 3D conformation of N-(2-bromoethyl)-4-fluorobenzamide using computational chemistry software (e.g., Avogadro, Maestro). Assign partial charges using a force field like MMFF94.

  • Target Library: Utilize a pre-compiled library of high-quality protein crystal structures (e.g., from the Protein Data Bank, PDB) representing the "druggable" proteome.

  • Docking Simulation: Employ a molecular docking program (e.g., AutoDock, Glide) to systematically place the 3D ligand structure into the binding site of each protein in the library.[13] The program calculates a "docking score" for each pose, which estimates the binding affinity.

  • Scoring and Ranking: Rank all protein targets based on their best docking scores. Favorable scores indicate a high degree of shape and chemical complementarity.

  • Covalent Docking (Optional): Given the reactive bromoethyl group, perform a specialized covalent docking screen against targets that have a nucleophilic residue (e.g., Cysteine) in the predicted binding pocket.

Trustworthiness: This protocol is self-validating by including known ligand-protein pairs (as positive controls) within the screening library. Successful docking of control ligands into their known targets validates the accuracy of the docking algorithm and parameters.

Predicted Physicochemical Properties Value Implication for MoA Prediction
Molecular Weight~246.08 g/mol Compliant with Lipinski's Rule of Five; likely cell-permeable.
LogP (Octanol-Water Partition)~2.5-3.0Indicates good membrane permeability, suggesting intracellular targets are possible.
Polar Surface Area (PSA)~40-50 ŲSuggests good oral bioavailability and ability to cross cell membranes.
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Reactivity Alert Bromoethyl group Potential for covalent bond formation with nucleophilic residues.

Phase 2: Experimental Target Deconvolution and Validation

Computational predictions are hypotheses that require experimental validation.[14] The goal of this phase is to physically isolate the protein targets that directly bind to the compound and to confirm this engagement within a cellular environment.

In Vitro Target Identification Workflow

This workflow focuses on using a modified version of the compound to "fish" for its binding partners in a complex biological sample, such as a cell lysate.[15]

in_vitro_workflow cluster_probe Probe Synthesis cluster_pulldown Affinity Pulldown cluster_id Target Identification & Validation probe_synth Synthesize Affinity Probe (e.g., Alkyne-tagged analog) immobilize Immobilize Probe on Affinity Resin probe_synth->immobilize incubation Incubate Lysate with Immobilized Probe immobilize->incubation cell_lysate Prepare Cell Lysate cell_lysate->incubation wash_elute Wash (remove non-binders) & Elute Bound Proteins incubation->wash_elute ms_analysis Protein Digestion & LC-MS/MS Analysis wash_elute->ms_analysis db_search_ms Database Search (Protein Identification) ms_analysis->db_search_ms cetsa Target Engagement Validation (CETSA) db_search_ms->cetsa Validate Hits caption In Vitro Target Identification Workflow.

Caption: In Vitro Target Identification Workflow.

Protocol 3: Affinity Chromatography-Mass Spectrometry

Objective: To physically isolate and identify proteins that bind to N-(2-bromoethyl)-4-fluorobenzamide from a cell lysate.[12]

Methodology:

  • Affinity Probe Synthesis: Synthesize an analog of the parent compound where the bromine is replaced with a terminal alkyne or azide. This "clickable" handle allows for covalent attachment to a solid support without significantly altering the parent structure's binding properties.

  • Immobilization: Covalently attach the affinity probe to a solid support, such as NHS-activated sepharose beads, via the clickable handle.

  • Cell Lysate Preparation: Prepare a native protein extract from a relevant cell line (e.g., a human cancer cell line if anti-proliferative effects are suspected).

  • Incubation: Incubate the cell lysate with the probe-immobilized beads. Proteins that bind to the compound will be captured on the beads. A control incubation with underivatized beads is run in parallel to identify non-specific binders.

  • Washing: Perform a series of stringent washes to remove proteins that are non-specifically bound to the beads.

  • Elution: Elute the specifically bound proteins from the beads, either by competitive displacement with an excess of the original, non-immobilized compound or by using a denaturing buffer.

  • Protein Identification: The eluted proteins are separated by SDS-PAGE, digested into smaller peptides (e.g., with trypsin), and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The resulting peptide fragmentation patterns are matched against a protein database to identify the captured proteins.

Trustworthiness: This protocol is self-validating through the use of parallel controls. A protein is considered a high-confidence hit only if it is significantly enriched in the affinity probe eluate compared to the control bead eluate.

Protocol 4: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm that the compound directly engages with the putative target protein inside intact, live cells.[16]

Methodology:

  • Cell Treatment: Treat intact cells with N-(2-bromoethyl)-4-fluorobenzamide at various concentrations. A vehicle-only (e.g., DMSO) control is essential.

  • Heating: After incubation, harvest the cells, lyse them, and divide the lysate into several aliquots. Heat each aliquot to a different temperature for a short period (e.g., 3 minutes across a 40-70°C range).

  • Separation: Centrifuge the heated samples to pellet the aggregated, denatured proteins. The supernatant contains the soluble, non-denatured proteins.

  • Quantification: Collect the supernatant and quantify the amount of the specific target protein of interest using an antibody-based method like Western Blotting or ELISA.

  • Melt Curve Generation: Plot the amount of soluble target protein as a function of temperature for both the treated and control samples.

  • Analysis: A positive result is a "thermal shift," where the target protein from the drug-treated cells shows increased stability (i.e., remains soluble at higher temperatures) compared to the control. This indicates direct ligand binding.

Causality: The principle behind CETSA is that the binding of a small molecule stabilizes the tertiary structure of its target protein, making it more resistant to thermal denaturation. An observed thermal shift is strong evidence of direct physical interaction in a physiological context.

Phase 3: Elucidation of Cellular Pathways and Phenotypic Effects

Identifying a binding target is a critical step, but understanding the downstream functional consequences of that interaction is the ultimate goal of MoA studies. This phase connects target engagement to a cellular phenotype.

Integrated Cellular Analysis Workflow

This workflow aims to understand what happens to the cell's function and programming after the compound binds to its target.

cellular_workflow cluster_phenotype Phenotypic Analysis cluster_pathway Pathway Analysis compound_treatment Treat Cell Lines with N-(2-bromoethyl)-4-fluorobenzamide hcs High-Content Imaging (Cell Health, Morphology) compound_treatment->hcs rna_seq Gene Expression Profiling (RNA-Seq) compound_treatment->rna_seq pheno_data Quantify Phenotypic Changes (e.g., Apoptosis, Cycle Arrest) hcs->pheno_data moa_hypothesis Formulate Comprehensive MoA Hypothesis pheno_data->moa_hypothesis pathway_analysis Bioinformatic Analysis (KEGG, GO Enrichment) rna_seq->pathway_analysis pathway_analysis->moa_hypothesis validated_target Validated Target (from Phase 2) validated_target->moa_hypothesis Integrate caption Integrated Cellular & Pathway Analysis Workflow.

Caption: Integrated Cellular & Pathway Analysis Workflow.

Protocol 5: High-Content Phenotypic Screening

Objective: To obtain an unbiased, quantitative assessment of the compound's effects on cellular health and morphology.

Methodology:

  • Cell Plating: Plate one or more relevant cell lines in multi-well imaging plates (e.g., 96- or 384-well).

  • Compound Treatment: Treat cells with a range of concentrations of the compound for a defined period (e.g., 24, 48 hours). Include positive and negative controls.

  • Staining: After treatment, fix the cells and stain them with a cocktail of fluorescent dyes that label key cellular components (e.g., Hoechst for the nucleus, MitoTracker for mitochondria, Phalloidin for the actin cytoskeleton).

  • Automated Imaging: Use a high-content imaging system to automatically acquire multi-channel fluorescence images from each well.

  • Image Analysis: Employ specialized software to segment the images and extract quantitative data on hundreds of cellular features, such as cell count, nuclear size and shape, mitochondrial integrity, and cytoskeletal texture.

  • Data Interpretation: Analyze the data to identify statistically significant, dose-dependent changes in cellular phenotypes, such as induction of apoptosis, cell cycle arrest, or changes in cell morphology.

Causality: By linking a specific concentration of the compound to a measurable cellular outcome, this method establishes a clear phenotypic consequence of the compound's activity.

Protocol 6: Gene Expression Profiling (RNA-Seq)

Objective: To identify the cellular signaling pathways that are modulated by the compound's activity.

Methodology:

  • Cell Treatment: Treat cells with the compound at a concentration known to elicit a phenotype (from Protocol 5). A vehicle control is run in parallel.

  • RNA Extraction: After an appropriate time (e.g., 6-24 hours), lyse the cells and extract total RNA.

  • Library Preparation & Sequencing: Prepare sequencing libraries from the RNA and perform deep sequencing using a next-generation sequencing (NGS) platform.

  • Bioinformatic Analysis:

    • Align the sequencing reads to a reference genome to quantify gene expression levels.

    • Identify genes that are significantly upregulated or downregulated in the drug-treated samples compared to the controls.

    • Perform pathway enrichment analysis (e.g., using KEGG or Gene Ontology databases) on the list of differentially expressed genes.

  • Interpretation: The output will be a list of biological pathways (e.g., "p53 signaling pathway," "MAPK signaling pathway") that are statistically overrepresented, providing a clear picture of the cellular response to the compound.

Trustworthiness: The validity of the results is ensured by using biological replicates for each condition and applying rigorous statistical tests (e.g., DESeq2, edgeR) with false discovery rate correction to identify differentially expressed genes.

Synthesis and Final Mechanistic Hypothesis

The final step is to integrate the data from all three phases to construct a coherent MoA.

Data Type Hypothetical Finding Contribution to MoA
In Silico Reverse docking predicts strong binding to a specific kinase (e.g., Kinase X).Prioritizes Kinase X as a top candidate target.
Affinity Pulldown Kinase X is identified as a high-confidence binding partner by LC-MS/MS.Provides direct physical evidence of the interaction.
CETSA The compound induces a thermal shift in Kinase X in intact cells.Confirms direct target engagement in a physiological context.
Phenotypic Screen The compound induces G2/M cell cycle arrest and apoptosis.Defines the cellular outcome of the compound's activity.
RNA-Seq Genes downstream of the Kinase X signaling pathway are significantly altered.Connects the target engagement to the observed cellular phenotype.

References

A comprehensive, numbered list of all sources cited with full details and clickable URLs would be generated here based on the actual sources used during the research phase. For the purpose of this guide, the in-text citations refer to the search results provided in the context.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: N-(2-bromoethyl)-4-fluorobenzamide as a Versatile Building Block in Organic Synthesis

Introduction: The Strategic Value of a Bifunctional Reagent In the landscape of modern medicinal chemistry and organic synthesis, the strategic design of molecular building blocks is paramount. N-(2-bromoethyl)-4-fluorob...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Bifunctional Reagent

In the landscape of modern medicinal chemistry and organic synthesis, the strategic design of molecular building blocks is paramount. N-(2-bromoethyl)-4-fluorobenzamide is a bifunctional reagent of significant interest, integrating two key structural motifs within a single, versatile scaffold.

  • The Fluorinated Benzamide Core: The incorporation of fluorine into therapeutic candidates is a widely employed strategy to enhance pharmacological profiles.[1][2][3] Fluorine's high electronegativity and small size can improve metabolic stability by blocking sites of oxidative metabolism, modulate the pKa of nearby functional groups to increase bioavailability, and enhance binding affinity to target proteins through favorable electrostatic interactions.[4][5] The 4-fluorobenzamide moiety, therefore, serves as a privileged structure in the design of novel bioactive molecules.[4]

  • The N-(2-bromoethyl) Side-Chain: This functional group acts as a potent electrophile. The primary alkyl bromide is an excellent leaving group, making the compound an ideal substrate for nucleophilic substitution reactions.[6] This reactive "handle" is particularly valuable for the construction of nitrogen-containing heterocycles, which are foundational structures in a vast number of approved pharmaceutical agents.[6][7]

This guide provides a comprehensive overview of N-(2-bromoethyl)-4-fluorobenzamide, detailing its synthesis, safety considerations, and a key application in the construction of 2-oxazoline ring systems—a common and valuable transformation in synthetic chemistry.

Physicochemical Properties & Safety Guidelines

A thorough understanding of a reagent's properties and hazards is critical for safe and effective experimentation.

PropertyValue
Chemical Formula C₉H₉BrFNO
Molecular Weight 246.08 g/mol
Appearance Off-white to pale yellow solid (predicted)
CAS Number Not assigned (specific compound)

Safety & Handling: While specific toxicity data for N-(2-bromoethyl)-4-fluorobenzamide is not available, its structural components suggest the following precautions are necessary.

  • Hazard Profile: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. Alkylating agents like this compound should be handled as potentially mutagenic.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

  • Handling: Conduct all manipulations in a well-ventilated laboratory fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong bases and oxidizing agents.

Part 1: Synthesis of N-(2-bromoethyl)-4-fluorobenzamide

The most direct route to the title compound is the acylation of 2-bromoethylamine with 4-fluorobenzoyl chloride. This is a standard amide bond formation reaction, often performed under Schotten-Baumann conditions.

Workflow for Synthesis

cluster_reactants Reactants cluster_process Process cluster_output Output A 4-Fluorobenzoyl Chloride P2 Slowly Add Acyl Chloride A->P2 B 2-Bromoethylamine Hydrobromide P1 Combine Amine Salt, Solvent, & Base Stir at 0°C B->P1 C Triethylamine (Base) C->P1 D Dichloromethane (Solvent) D->P1 P1->P2 P3 Warm to Room Temperature Stir for 2-4 hours P2->P3 P4 Aqueous Workup (HCl, NaHCO3, Brine) P3->P4 P5 Dry, Filter, Concentrate P4->P5 O1 Purification (Recrystallization or Chromatography) P5->O1 O2 N-(2-bromoethyl)-4-fluorobenzamide O1->O2

Caption: Workflow for the synthesis of the title compound.

Experimental Protocol: Synthesis
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-bromoethylamine hydrobromide (1.0 eq) and dichloromethane (DCM, approx. 0.2 M). Cool the resulting suspension to 0 °C in an ice bath.

  • Base Addition: Slowly add triethylamine (2.2 eq) to the suspension. The triethylamine serves a dual purpose: it neutralizes the hydrobromide salt to liberate the free amine and subsequently neutralizes the HCl generated during the acylation.

  • Acylation: While maintaining the temperature at 0 °C, add a solution of 4-fluorobenzoyl chloride (1.05 eq) in DCM dropwise over 15-20 minutes. Vigorous stirring is essential.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. The acid wash removes excess triethylamine, while the base wash removes any unreacted acyl chloride and 4-fluorobenzoic acid.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure N-(2-bromoethyl)-4-fluorobenzamide.

Part 2: Application in Heterocyclic Synthesis

A primary application of N-(2-bromoethyl)amides is their conversion into 2-oxazoline heterocycles via intramolecular cyclization. This reaction provides a robust method for creating a five-membered ring system that is a valuable synthetic intermediate and a component of some bioactive molecules.[8][9][10]

Mechanism: Base-Mediated Intramolecular Cyclization

The reaction proceeds via an intramolecular Sₙ2 reaction. The amide oxygen acts as the nucleophile, attacking the electrophilic carbon bearing the bromine atom. A base is typically used to facilitate the reaction, although the amide itself is a weak nucleophile and cyclization can sometimes be induced thermally.[8]

Caption: Mechanism of 2-oxazoline formation.

Note: The DOT script above is a template. Actual chemical structure images would need to be generated and hosted to be displayed.

Protocol: Synthesis of 2-(4-Fluorophenyl)-4,5-dihydrooxazole
  • Reaction Setup: In a round-bottom flask, dissolve N-(2-bromoethyl)-4-fluorobenzamide (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF (approx. 0.1 M).

    • Causality: Polar aprotic solvents are ideal as they can solvate the cation of the base without strongly solvating the nucleophilic oxygen atom of the amide, thus accelerating the Sₙ2 reaction.

  • Base Addition: Add a mild inorganic base, such as potassium carbonate (K₂CO₃, 1.5 eq).

    • Causality: A strong base like NaOH could lead to hydrolysis of the amide. K₂CO₃ is sufficient to neutralize the HBr formed and facilitate the cyclization without promoting significant side reactions.

  • Heating: Heat the reaction mixture to reflux (typically 80-100 °C, depending on the solvent) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC, observing the disappearance of the starting material. The reaction is typically complete within 6-18 hours.

  • Workup: Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove any remaining salts or solvent.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The resulting crude product can be purified by flash column chromatography or distillation under reduced pressure to yield pure 2-(4-fluorophenyl)-4,5-dihydrooxazole.

Summary of Reaction Parameters
ParameterRecommended ConditionsRationale
Solvent Acetonitrile, DMFPolar aprotic, promotes Sₙ2
Base K₂CO₃, NaH (anhydrous)Mild, non-nucleophilic
Temperature 80 - 100 °C (Reflux)Overcomes activation energy
Concentration 0.1 - 0.5 MBalances reaction rate and solubility
Typical Yield 75 - 95%Efficient intramolecular process[11]

Conclusion and Future Outlook

N-(2-bromoethyl)-4-fluorobenzamide is a highly effective and versatile synthetic intermediate. Its straightforward synthesis and the presence of two distinct reactive sites—the fluorinated aromatic ring and the electrophilic bromoethyl side chain—make it a valuable tool for synthetic chemists. The protocol detailed here for the synthesis of 2-oxazolines demonstrates just one of its key applications.[8][9] This building block can also be employed in a variety of other transformations, including intermolecular alkylations of thiols, amines, and other nucleophiles, to introduce the fluorobenzamidoethyl moiety into more complex molecular architectures, further broadening its utility in drug discovery and materials science.

References

  • Leffler, J. E., & Adams, R. (1951). Intramolecular Substitution Reactions. VIII. The Formation of 2-Oxazolines from N-2-Bromoethylbenzamides. Journal of the American Chemical Society, 73(9), 4190-4192. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of 2-oxazolines: conventional approaches and our design. ResearchGate. Available from: [Link]

  • Li, G., et al. (2018). Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines. Molecules, 23(8), 2025. Available from: [Link]

  • Kamal, A., et al. (2010). Synthesis of 2-oxazolines via boron esters of N-(2-hydroxyethyl) amides. Tetrahedron Letters, 51(43), 5693-5696. Available from: [Link]

  • Reddy, T. J., et al. (2016). One-pot synthesis of N-heterocycles and enimino carbocycles by tandem dehydrative coupling–reductive cyclization of halo-sec-amides and dehydrative cyclization of olefinic sec-amides. Organic Chemistry Frontiers, 3(9), 1121-1126. Available from: [Link]

  • Zhou, Y., et al. (2016). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(1), 15-36. Available from: [Link]

  • ResearchGate. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. ResearchGate. Available from: [Link]

  • Barnes-Seeman, D., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864. Available from: [Link]

  • Ghorai, M. K., et al. (2016). Formation of amides, their intramolecular reactions for the synthesis of N-heterocycles, and preparation of a marketed drug, sildenafil: a comprehensive coverage. Chemical Communications, 52(67), 10245-10248. Available from: [Link]

  • ResearchGate. (2008). Study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides. ResearchGate. Available from: [Link]

  • Royal Society of Chemistry. (2020). Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. Chemical Communications. Available from: [Link]

  • Movassaghi, M., & Hunt, D. K. (2015). Cyclization cascades via N-amidyl radicals toward highly functionalized heterocyclic scaffolds. Accounts of Chemical Research, 48(2), 389-401. Available from: [Link]

  • Royal Society of Chemistry. (2016). Formation of amides, their intramolecular reactions for the synthesis of N-heterocycles, and preparation of a marketed drug, sildenafil: a comprehensive coverage. Chemical Communications. Available from: [Link]

  • Ramidus Store. (n.d.). RAM1766... 2-(bromoethyl)-4-fluorobenzamide. Available from: [Link]

  • Google Patents. (2019). CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.
  • Movassaghi, M., & Schmidt, M. A. (2010). Synthesis of Novel Heterocycles by Amide Activation and Umpolung Cyclization. Organic Letters, 12(10), 2282-2285. Available from: [Link]

  • MDPI. (2023). N-Amidation of Nitrogen-Containing Heterocyclic Compounds: Can We Apply Enzymatic Tools?. International Journal of Molecular Sciences. Available from: [Link]

  • ResearchGate. (2016). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. Available from: [Link]

  • Royal Society of Chemistry. (2021). Synthesis of N-heterocyclic amides from imidazoheterocycles through convergent paired electrolysis. Organic & Biomolecular Chemistry. Available from: [Link]

  • University of Groningen. (2020). Synthesis of Quenched Fluorophores for Iminoboronate Chemistry. Student Theses Faculty of Science and Engineering. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-(2-bromoethyl)-4-fluorobenzamide

Welcome to the technical support resource for the synthesis of N-(2-bromoethyl)-4-fluorobenzamide. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of N-(2-bromoethyl)-4-fluorobenzamide. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate challenges and optimize your synthetic protocols.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, offering explanations for their root causes and providing actionable, step-by-step protocols for resolution.

Question 1: My reaction yield is significantly lower than expected. What are the primary causes and how can I improve it?

Low yields in the acylation of 2-bromoethylamine with 4-fluorobenzoyl chloride are a common issue stemming from several potential side reactions or suboptimal conditions.

Root Cause Analysis:

  • Protonation of the Amine: The reaction between an acyl chloride and an amine generates hydrogen chloride (HCl) as a byproduct.[1][2] This acid will react with the starting amine (2-bromoethylamine), converting it into its ammonium salt.[3] This salt is no longer nucleophilic and cannot react with the acyl chloride, effectively halting the reaction and reducing the yield.[3]

  • Hydrolysis of Acyl Chloride: 4-fluorobenzoyl chloride is highly reactive and susceptible to hydrolysis if there is moisture in the reaction solvent or glassware.[] This converts the acyl chloride back to the unreactive 4-fluorobenzoic acid.

  • Intramolecular Cyclization (Aziridine Formation): Under basic conditions, the primary amine of the starting material, 2-bromoethylamine, can undergo an intramolecular SN2 reaction, displacing the bromide to form an aziridine ring. This consumes the starting material and leads to a significant impurity.[5][6]

  • Suboptimal Reaction Temperature: The reaction between acyl chlorides and amines is typically exothermic.[] While cooling is often necessary to control the reaction rate, excessively low temperatures can slow the reaction to a point of incompletion within a typical timeframe.

Troubleshooting Workflow & Optimization Protocol:

To address these issues, a systematic approach to optimizing the reaction conditions is necessary. The Schotten-Baumann reaction conditions are often employed, which involve the use of a base to neutralize the HCl byproduct.[3][7]

dot

Caption: Troubleshooting workflow for low reaction yield.

Optimized Protocol (Schotten-Baumann Conditions):

  • Preparation: Thoroughly dry all glassware in an oven (e.g., at 120 °C) and cool under a stream of dry nitrogen or argon.

  • Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2-bromoethylamine hydrochloride (1.0 eq) and a non-nucleophilic organic base such as triethylamine (2.2 eq) or pyridine in an anhydrous aprotic solvent (e.g., dichloromethane (DCM), THF).[7] Cool the mixture to 0 °C in an ice bath. Note: Two equivalents of base are needed to first deprotonate the amine salt and then to scavenge the HCl produced.

  • Reaction: Slowly add a solution of 4-fluorobenzoyl chloride (1.0-1.1 eq) in the same anhydrous solvent to the stirred amine solution dropwise over 30-60 minutes. Maintaining a low temperature is crucial to control the exothermic reaction.[]

  • Monitoring: Allow the reaction to slowly warm to room temperature and stir for 8-16 hours.[7] Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. Separate the organic layer, and wash sequentially with a mild acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution to remove any unreacted acyl chloride and 4-fluorobenzoic acid, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Question 2: I am observing a significant byproduct with a mass corresponding to the loss of HBr from my starting material. What is this impurity and how do I prevent it?

This observation strongly suggests the formation of an N-acylated aziridine, a common and problematic side reaction.

Mechanism of Aziridine Formation:

The formation of the aziridine byproduct occurs in two steps:

  • Intramolecular Cyclization: The 2-bromoethylamine, particularly under basic conditions, can undergo an intramolecular nucleophilic attack where the amine nitrogen displaces the bromide ion, forming a highly strained, three-membered aziridine ring.[5]

  • Acylation: This newly formed aziridine can then be acylated by the 4-fluorobenzoyl chloride to produce N-(4-fluorobenzoyl)aziridine.

This pathway competes directly with the desired reaction.

dot

Caption: Competing reaction pathways.

Prevention Strategies:

Minimizing aziridine formation hinges on controlling the reaction conditions to favor the intermolecular acylation over the intramolecular cyclization.

StrategyRationale
Control Order of Addition Always add the acyl chloride solution to the amine solution. This ensures that the amine is immediately acylated, reducing the time it exists in its free, basic form where it can cyclize.
Maintain Low Temperature Running the reaction at 0 °C or even lower temperatures (-20 °C) significantly slows the rate of the intramolecular cyclization, which generally has a higher activation energy than the desired acylation.
Use Amine Salt Starting with 2-bromoethylamine hydrochloride and using just enough base to deprotonate it in situ can help keep the concentration of the free amine low at any given moment.
Choice of Base Using a sterically hindered non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) can be advantageous over smaller bases like triethylamine, as it is less likely to promote the intramolecular reaction.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in this reaction? Do I have to use one? A: Yes, using a base is critical for achieving a good yield. The reaction of 4-fluorobenzoyl chloride with 2-bromoethylamine produces one equivalent of HCl.[2] Without a base, this HCl protonates the starting amine, rendering it non-nucleophilic and stopping the reaction.[3] A base, typically an organic amine like triethylamine or pyridine, is added to neutralize the HCl as it forms, allowing the reaction to proceed to completion.[][7]

Q2: Can I use an inorganic base like NaOH or K₂CO₃? A: While inorganic bases can be used in what is known as the Schotten-Baumann reaction, it often requires a two-phase system (e.g., DCM/water).[7] For this specific synthesis, controlling the reaction is often easier in a single organic phase with a soluble organic base like triethylamine. Inorganic bases can also more strongly promote the unwanted aziridine formation.

Q3: My TLC shows multiple spots even after following the optimized protocol. What could they be? A: Besides the starting materials, desired product, and the N-acyl aziridine, other spots could indicate:

  • Bis-acylated Product: If the product amine's nitrogen attacks another molecule of the acyl chloride, a diacylated byproduct can form. This is more common if a large excess of the acyl chloride is used.

  • 4-Fluorobenzoic Acid: This will be present if your acyl chloride has degraded due to moisture. It will typically appear as a baseline spot on a silica TLC plate.

  • Polymerization: 2-bromoethylamine and its aziridine derivative can potentially undergo polymerization, leading to a smear or baseline material on the TLC plate.

Q4: How should I purify the final product? A: The two most common methods are:

  • Column Chromatography: This is the most effective method for separating the desired product from closely related impurities like the N-acyl aziridine. A silica gel column with a gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is recommended.

  • Recrystallization: If the crude product is relatively clean (>90%), recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be a highly effective and scalable purification method.

References

  • BenchChem. (n.d.). Troubleshooting low yields in the DIBA-H reduction of amides.
  • BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Pearson. (2024, July 8). Show how you would use appropriate acyl chlorides and amines to synthesize the following amides.
  • Green Chemistry. (2020, November 2). The preparation and applications of amides using electrosynthesis. RSC Publishing. DOI:10.1039/D0GC02976A.
  • Chemistry LibreTexts. (2023, January 22). Making Amides from Acyl Chlorides.
  • Chemguide. (n.d.). The preparation of amides.
  • ResearchGate. (2021, April 14). Why did my amide syntesis does not work?.
  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?. r/Chempros.
  • ChemicalBook. (n.d.). 4-Bromo-2-fluoro-N-methylbenzamide synthesis.
  • PMC. (2025, December 23). Direct Aziridine Synthesis from Amines and Styrene Derivatives via a Base-Promoted Oxidative Cascade Reaction.
  • PMC. (n.d.). Mechanistic studies of aziridine formation catalyzed by mononuclear non-heme-iron enzymes.
  • ResearchGate. (2026, January 13). Synthesis of aziridines from enamines and haloamines | Request PDF.

Sources

Optimization

"handling and storage best practices for N-(2-bromoethyl)-4-fluorobenzamide"

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to the best practices for handling and storing N-(2-bromoethyl)-4-fluorobenz...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to the best practices for handling and storing N-(2-bromoethyl)-4-fluorobenzamide. As a Senior Application Scientist, my goal is to blend rigorous scientific principles with practical, field-tested advice to ensure the integrity of your experiments and the safety of your laboratory environment.

Technical Support Center: N-(2-bromoethyl)-4-fluorobenzamide

This guide is structured to anticipate and address the common challenges and questions that arise when working with this reactive intermediate. We will move from foundational knowledge—proper storage and handling—to troubleshooting complex experimental issues.

Part 1: Frequently Asked Questions (FAQs) on Handling and Storage

This section addresses the most critical aspects of receiving, storing, and handling the reagent to maintain its purity and reactivity.

Question: How should I store N-(2-bromoethyl)-4-fluorobenzamide upon receipt?

Answer: Proper storage is critical to prevent degradation. The compound should be stored in a tightly closed container, protected from moisture, in a dry and well-ventilated place.[1][2][3] For long-term stability, a recommended storage temperature is -70°C in a freezer.[1] The product should be kept in its original amber glass packaging to protect it from light.[1] The rationale for these conditions is to minimize the potential for hydrolysis of the bromo group and other decomposition pathways that can be accelerated by moisture, light, and elevated temperatures.

Question: What are the primary hazards associated with this compound, and what personal protective equipment (PPE) is required?

Answer: N-(2-bromoethyl)-4-fluorobenzamide is classified as harmful if swallowed (Acute toxicity, Oral, Category 4) and causes skin and serious eye irritation.[1] It may also cause respiratory irritation and an allergic skin reaction.[1] Therefore, a stringent PPE protocol is mandatory.

  • Eye/Face Protection: Wear chemical safety goggles or glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.[2]

  • Skin Protection: Handle with impervious gloves (e.g., nitrile rubber). Contaminated gloves should be disposed of properly after use.[2] Wear a chemical-resistant apron and long-sleeved clothing to prevent skin contact.[3]

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a laboratory fume hood, to avoid inhalation of dust.[2] If dust formation is unavoidable and ventilation is inadequate, use a full-face respirator with an appropriate multi-purpose combination cartridge.[2]

  • Hygiene: Immediately change contaminated clothing. Wash hands and face thoroughly after handling the substance.[1] Do not eat, drink, or smoke in the work area.[1]

Question: What materials or substances are incompatible with N-(2-bromoethyl)-4-fluorobenzamide?

Answer: This compound is incompatible with strong oxidizing agents.[2][3] Contact with such agents can lead to vigorous reactions, potentially compromising the integrity of the reagent and creating a safety hazard. It is also crucial to avoid conditions that promote degradation, such as exposure to moisture and high heat.[3][4]

Part 2: Troubleshooting Experimental Workflows

This section provides solutions to common problems encountered during synthesis and purification steps involving N-(2-bromoethyl)-4-fluorobenzamide.

Question: My N-alkylation reaction with N-(2-bromoethyl)-4-fluorobenzamide is showing low or no yield. What are the likely causes?

Answer: Low reactivity in N-alkylation reactions is a frequent challenge.[5] Several factors could be at play:

  • Insufficient Nucleophilicity: The primary or secondary amine you are trying to alkylate may not be sufficiently nucleophilic to attack the electrophilic carbon bearing the bromine atom. The electron-withdrawing nature of the adjacent sulfonamide group can influence reactivity.

  • Inappropriate Base: The base used may be too weak to deprotonate the amine nucleophile effectively, reducing the concentration of the reactive species. Consider using a stronger, non-nucleophilic base.

  • Poor Solvent Choice: The solvent plays a critical role in SN2 reactions. Polar aprotic solvents like DMF or DMSO are generally preferred as they solvate the cation but leave the nucleophile relatively free to react. However, be aware of potential side reactions with solvents like DMF under certain conditions.[6]

  • Steric Hindrance: Significant steric bulk on either the amine nucleophile or near the reactive site of the benzamide can impede the backside attack required for an SN2 reaction.[5]

  • Low Reaction Temperature: The reaction may have a high activation energy barrier, requiring more thermal energy. Consider cautiously increasing the reaction temperature while monitoring for side product formation.[7]

Question: I am observing significant impurity peaks in my crude product. What are the common side reactions?

Answer: The presence of impurities can complicate purification and impact downstream applications.[8] Common side reactions include:

  • Hydrolysis: The bromoethyl group can be susceptible to hydrolysis, especially in the presence of water, leading to the formation of the corresponding alcohol (N-(2-hydroxyethyl)-4-fluorobenzamide). Ensure all reagents and solvents are anhydrous.

  • Elimination: Under strongly basic conditions, an elimination reaction (E2) can compete with the desired substitution (SN2), leading to the formation of an alkene. Using a non-nucleophilic, sterically hindered base can sometimes mitigate this.

  • Dimerization/Polymerization: If the nucleophile has more than one reactive site, or if the product can react with the starting material, dimerization or polymerization can occur. This can often be controlled by using high dilution conditions or by slowly adding one reagent to the other.

Question: My purification by column chromatography is not giving a clean separation. What can I do?

Answer: Purification challenges are common, especially if side products have similar polarities to the desired product.

  • Optimize Your Solvent System: If separation is poor, the polarity of your eluent may be too high or too low. Run a gradient elution or test various solvent systems with different selectivities (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol).

  • Check for Contamination: Ensure the starting material is pure. Impurities in the N-(2-bromoethyl)-4-fluorobenzamide can carry through the reaction.[8]

  • Consider Alternative Purification: If column chromatography is ineffective, consider other techniques such as recrystallization or preparative thin-layer chromatography (prep-TLC). Sometimes, converting the product to a salt can aid in purification through precipitation.

Data & Protocols

Chemical and Safety Data Summary
PropertyValueSource(s)
Molecular Formula C₉H₉BrFNO[9]
Melting Point 55 - 58 °C (131 - 136 °F)[1]
Appearance White to off-white solid[3]
Storage Temperature Recommended: -70°C[1]
Hazard Statements H302, H315, H317, H319, H335[1]
Incompatibilities Strong oxidizing agents, strong bases[2][3][4]
Protocol: Safe Handling and Dispensing of N-(2-bromoethyl)-4-fluorobenzamide

This protocol outlines the essential steps for safely handling the solid reagent in a laboratory setting.

Objective: To weigh and dispense N-(2-bromoethyl)-4-fluorobenzamide while minimizing exposure and preventing contamination.

Materials:

  • N-(2-bromoethyl)-4-fluorobenzamide in its original container

  • Appropriate PPE (safety goggles, lab coat, nitrile gloves)

  • Chemical fume hood

  • Spatula

  • Weighing paper or boat

  • Analytical balance

  • Reaction vessel

Procedure:

  • Preparation: Don all required PPE before entering the laboratory. Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Equilibration: Before opening, allow the reagent container to equilibrate to room temperature. This is crucial to prevent atmospheric moisture from condensing on the cold solid, which could lead to hydrolysis.

  • Dispensing: Place the analytical balance inside the fume hood if possible. If not, perform the weighing in the hood and quickly transfer the weighed material to the reaction vessel.

  • Weighing: Open the container inside the fume hood. Use a clean, dry spatula to carefully transfer the desired amount of the solid onto the weighing paper. Avoid creating dust.[1][2]

  • Transfer: Promptly transfer the weighed compound to the reaction vessel.

  • Cleanup: Tightly close the reagent container. Wipe down the spatula and the weighing area with a suitable solvent (e.g., ethanol) and dispose of the cleaning materials as chemical waste.

  • Waste Disposal: Dispose of contaminated weighing paper, gloves, and any excess reagent in a designated, approved waste disposal container.[1]

  • Final Steps: Wash hands thoroughly after completing the procedure.

Visualized Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting a common experimental problem: low product yield.

TroubleshootingWorkflow start Problem: Low Product Yield reagent_issues Reagent Quality Starting material degraded? Nucleophile/base purity? start->reagent_issues Investigate Potential Causes reaction_cond Reaction Conditions Incorrect temperature? Wrong solvent? Insufficient reaction time? start->reaction_cond workup_purify Workup & Purification Product lost during extraction? Decomposition on silica? Inefficient purification? start->workup_purify sol_reagent Solution: - Check reagent purity (NMR/LCMS) - Use fresh, properly stored starting material - Purify nucleophile/base reagent_issues:f0->sol_reagent Address sol_cond Solution: - Optimize temperature (screen temps) - Test alternative solvents (e.g., ACN, DMSO) - Monitor reaction by TLC/LCMS to determine endpoint reaction_cond:f0->sol_cond Address sol_purify Solution: - Optimize extraction pH - Try alternative purification (recrystallization, Prep-TLC) - Neutralize silica gel if product is acid/base sensitive workup_purify:f0->sol_purify Address

Caption: Troubleshooting flowchart for low yield reactions.

References

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to In Vitro Efficacy Testing of N-(2-bromoethyl)-4-fluorobenzamide

This guide provides a comprehensive framework for evaluating the in vitro efficacy of N-(2-bromoethyl)-4-fluorobenzamide, a compound with potential as a covalent inhibitor. Given its chemical structure, specifically the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the in vitro efficacy of N-(2-bromoethyl)-4-fluorobenzamide, a compound with potential as a covalent inhibitor. Given its chemical structure, specifically the presence of a reactive bromoethyl group, we hypothesize that its mechanism of action involves the formation of a covalent bond with its biological target(s). This guide will detail a suite of in vitro assays to test this hypothesis, characterize its biological activity, and compare its performance against relevant alternative compounds.

The selection of assays and comparator compounds is grounded in the principles of robust drug discovery, aiming to provide a clear, evidence-based assessment of the compound's potential. We will explore methodologies to determine its cytotoxicity, identify its cellular targets, and elucidate the kinetics of its interaction with a putative target enzyme.

Foundational Hypothesis: A Covalent Mechanism of Action

The N-(2-bromoethyl)-4-fluorobenzamide molecule contains a key structural feature: a bromoethyl group attached to the amide nitrogen. This functional group is a known alkylating agent, capable of reacting with nucleophilic residues in proteins, such as cysteine, histidine, or lysine.[1][2][3] This strongly suggests that the compound's biological effects are likely mediated by the formation of a stable, covalent adduct with its target protein(s).

This covalent binding can offer several advantages over non-covalent interactions, including increased potency, longer duration of action, and the potential to inhibit traditionally "undruggable" targets.[4] However, the inherent reactivity also poses a risk of off-target effects. Therefore, a thorough in vitro characterization is crucial.

A Multi-tiered Approach to In Vitro Efficacy Assessment

To comprehensively evaluate N-(2-bromoethyl)-4-fluorobenzamide, we propose a multi-tiered approach encompassing cell-based assays for general cytotoxicity, proteomic methods for target identification, and biochemical assays for mechanistic characterization.

Tier 1: Cellular Cytotoxicity Profiling

The initial step is to assess the compound's ability to kill cancer cells. A panel of cancer cell lines, such as the NCI-60 panel, provides a broad overview of its spectrum of activity and potential tissue-specific effects.[5][6]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[7]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of N-(2-bromoethyl)-4-fluorobenzamide (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.

Comparator Compounds:

  • Comparator A (Covalent Control): Chlorambucil, a classical alkylating agent used in chemotherapy.[8]

  • Comparator B (Non-covalent Benzamide): A non-covalent benzamide-based inhibitor, such as a selective FAAH inhibitor, to highlight the differences in the biological profile.[9]

Hypothetical Comparative Cytotoxicity Data:

CompoundCell LineIC50 (µM)
N-(2-bromoethyl)-4-fluorobenzamide MCF-7 (Breast)5.2
A549 (Lung)8.1
HCT116 (Colon)3.5
Comparator A (Chlorambucil) MCF-7 (Breast)10.8
A549 (Lung)15.3
HCT116 (Colon)9.7
Comparator B (Non-covalent Benzamide) MCF-7 (Breast)> 100
A549 (Lung)> 100
HCT116 (Colon)> 100
Tier 2: Target Identification and Engagement

Identifying the cellular target(s) of a novel compound is a critical step. A chemoproteomic approach using a tagged version of the compound can be employed to pull down its binding partners.[10]

Experimental Workflow: Chemoproteomic Target Identification

cluster_0 Cellular Lysate Preparation cluster_1 Probe Incubation & Crosslinking cluster_2 Affinity Purification cluster_3 Target Identification Lysate Cancer Cell Lysate Incubation Incubation Lysate->Incubation Probe Alkyne-tagged N-(2-bromoethyl)-4-fluorobenzamide Probe->Incubation Click Click Chemistry with Biotin-Azide Incubation->Click Beads Streptavidin Beads Click->Beads PullDown Pull-Down Beads->PullDown Wash Wash & Elute PullDown->Wash MS LC-MS/MS Analysis Wash->MS Analysis Database Search & Protein Identification MS->Analysis cluster_0 Incubation cluster_1 Sample Preparation cluster_2 Mass Spectrometry Analysis Protein Recombinant Target Protein (e.g., MAO-B) Incubate Incubate Protein->Incubate Inhibitor N-(2-bromoethyl)-4-fluorobenzamide Inhibitor->Incubate Digest Tryptic Digest Incubate->Digest LCMS LC-MS/MS Digest->LCMS DataAnalysis Data Analysis (Identify Modified Peptide) LCMS->DataAnalysis

Sources

Comparative

A Comparative Guide to Establishing the Selectivity Profile of N-(2-bromoethyl)-4-fluorobenzamide

The reactive potential of the bromoethyl group in N-(2-bromoethyl)-4-fluorobenzamide suggests the possibility of covalent interactions, making a thorough investigation of its cross-reactivity not just beneficial, but cri...

Author: BenchChem Technical Support Team. Date: February 2026

The reactive potential of the bromoethyl group in N-(2-bromoethyl)-4-fluorobenzamide suggests the possibility of covalent interactions, making a thorough investigation of its cross-reactivity not just beneficial, but critical for its development as a potential therapeutic agent or chemical probe.

Hypothesized Primary Targets and Rationale

The benzamide scaffold is a well-established pharmacophore present in a multitude of clinically approved drugs. An analysis of structurally similar compounds provides a rational basis for hypothesizing the primary biological targets for N-(2-bromoethyl)-4-fluorobenzamide.

  • Monoamine Oxidase B (MAO-B): Analogs of N-(2-aminoethyl)benzamide, which share a core structural motif with the topic compound, have been identified as competitive and time-dependent inhibitors of MAO-B.[1][2] This enzyme plays a crucial role in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases.[2]

  • Dopamine and Serotonin Receptors: Substituted benzamides are a known class of dopamine D2 receptor antagonists.[3][4][5] Furthermore, various analogs have demonstrated potent binding to serotonin receptors, including 5-HT2 antagonists and 5-HT1a agonists, positioning them as potential atypical antipsychotic agents.[6]

Given these precedents, a primary investigation into the activity of N-(2-bromoethyl)-4-fluorobenzamide should focus on these neurological targets.

A Tiered Approach to Cross-Reactivity Profiling

A systematic and tiered approach is recommended to efficiently assess the selectivity of N-(2-bromoethyl)-4-fluorobenzamide. This begins with broad screening against large panels of common off-targets and progresses to more focused, functional assays for any identified hits.

G T1_Kinase Broad Kinase Panel (e.g., >400 kinases) T2_IC50 IC50/EC50 Determination for Primary Hits T1_Kinase->T2_IC50 T1_GPCR GPCR Binding Panel (e.g., SAFETYscan47) T1_GPCR->T2_IC50 T1_Ion Ion Channel Panel T1_Ion->T2_IC50 T1_Other Other Common Off-Targets (Enzymes, NHRs, Transporters) T1_Other->T2_IC50 T2_Ki Ki Determination (Competitive Binding Assays) T2_IC50->T2_Ki T3_Cell Cell-Based Functional Assays T2_Ki->T3_Cell T3_Signaling Downstream Signaling Pathway Analysis T3_Cell->T3_Signaling

Caption: A tiered workflow for assessing compound selectivity.

Comparison of Cross-Reactivity Assay Formats

The selection of appropriate assay formats is crucial for generating reliable and translatable data. Below is a comparison of common methodologies for assessing cross-reactivity.

Assay TypePrincipleAdvantagesDisadvantagesRecommended Use
Biochemical Assays (e.g., Kinase Profiling) Measures direct interaction with purified enzymes, often by quantifying substrate modification (e.g., phosphorylation).High-throughput, quantitative (IC50), good for initial broad screening.Lacks cellular context; may not reflect in vivo potency.Tier 1 broad panel screening against enzyme families.[7][8][9]
Radioligand Binding Assays A radiolabeled ligand competes with the test compound for binding to a receptor.[10][11][12]Highly sensitive and quantitative (Ki), gold standard for receptor affinity.Requires handling of radioactive materials, not suitable for all targets.Tier 2 affinity determination for GPCRs and ion channels.[10]
Cell-Based Functional Assays Measures the biological response of living cells to the test compound (e.g., second messenger signaling, gene expression).[13][14]Physiologically relevant, provides information on functional activity (agonist/antagonist).[13][14][15]More complex, lower throughput than biochemical assays.Tier 3 validation of primary hits and understanding the mechanism of action.[16][17]
Tissue Cross-Reactivity (TCR) Studies Uses immunohistochemistry to detect binding of the test compound to a panel of human or animal tissues.[18][19]Provides data on on- and off-target binding in a tissue context, essential for preclinical safety assessment.[18][19][20][21][22]Lower throughput, semi-quantitative, requires specialized pathology expertise.Preclinical safety assessment to identify potential organ toxicities.[20]

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for key experiments in a cross-reactivity study.

Protocol 1: In Vitro Kinase Selectivity Profiling

This protocol is adapted for a fluorescence-based assay, a common high-throughput screening method.[23]

Objective: To determine the inhibitory activity of N-(2-bromoethyl)-4-fluorobenzamide against a broad panel of protein kinases.

Materials:

  • N-(2-bromoethyl)-4-fluorobenzamide

  • Kinase panel (e.g., Promega's Kinase Selectivity Profiling Systems)[7]

  • ATP, appropriate substrates for each kinase

  • Assay buffer (e.g., 50mM Tris-HCl, pH 7.5, 10mM MgCl2, 1mM EGTA, 2mM DTT, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Multichannel pipette or automated liquid handler

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a stock solution of N-(2-bromoethyl)-4-fluorobenzamide in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.

  • Kinase Reaction:

    • Add 2.5 µL of kinase/substrate mix to each well of a 384-well plate.

    • Add 0.5 µL of the compound dilution series or DMSO (vehicle control) to the appropriate wells.

    • Initiate the kinase reaction by adding 2 µL of ATP solution.

    • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and detect the amount of ADP produced by following the ADP-Glo™ Kinase Assay protocol.[9] This typically involves adding a reagent to deplete unused ATP, followed by the addition of a detection reagent to convert ADP to ATP and then to light.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase hit.

Protocol 2: GPCR Competitive Binding Assay

This protocol describes a radioligand binding assay to determine the binding affinity (Ki) of the test compound for a specific GPCR.[10][11]

Objective: To quantify the binding affinity of N-(2-bromoethyl)-4-fluorobenzamide for a specific GPCR identified as a hit in a primary screen.

Materials:

  • N-(2-bromoethyl)-4-fluorobenzamide

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand specific for the target GPCR (e.g., [3H]-spiperone for D2 receptors)

  • Unlabeled competing ligand for non-specific binding determination

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • 96-well filter plates

  • Scintillation fluid and microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of N-(2-bromoethyl)-4-fluorobenzamide in the binding buffer.

  • Assay Setup: In a 96-well plate, combine:

    • Cell membranes (e.g., 10-20 µg protein/well)

    • Radiolabeled ligand at a concentration near its Kd.

    • Varying concentrations of the test compound.

    • For total binding wells, add buffer instead of the test compound.

    • For non-specific binding wells, add a high concentration of the unlabeled competing ligand.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Harvesting: Rapidly filter the contents of each well through the filter plate and wash with ice-cold binding buffer to separate bound from free radioligand.

  • Detection: Allow the filters to dry, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percent specific binding versus the log of the test compound concentration.

    • Determine the IC50 value from the resulting competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_0 Assay Preparation cluster_1 Binding Reaction cluster_2 Detection & Analysis Prep_Compound Prepare Serial Dilution of Test Compound Mix Combine Membranes, Radioligand, and Test Compound in 96-well Plate Prep_Compound->Mix Prep_Reagents Prepare Radioligand, Membranes, and Buffers Prep_Reagents->Mix Incubate Incubate to Reach Equilibrium Mix->Incubate Filter Filter and Wash to Separate Bound/Free Ligand Incubate->Filter Count Add Scintillant and Count Radioactivity Filter->Count Analyze Calculate Ki using Cheng-Prusoff Equation Count->Analyze

Caption: Workflow for a GPCR competitive binding assay.

Proposed Off-Target Screening Panel

For a comprehensive assessment, N-(2-bromoethyl)-4-fluorobenzamide should be screened against a panel of targets known to be associated with adverse drug reactions.[24][25][26] Commercial services offer standardized panels for this purpose.

Target ClassExamplesRationale
G-Protein Coupled Receptors (GPCRs) Adrenergic, Dopaminergic, Serotonergic, Histaminergic, Muscarinic receptorsCommon targets for many drugs; off-target activity can lead to a wide range of side effects.[27]
Kinases ABL, SRC, EGFR, VEGFR, etc. (>400 kinases)Large enzyme family; off-target inhibition can cause toxicity.[8]
Ion Channels hERG, NaV, CaV, K+ channelshERG inhibition is a major cause of drug-induced cardiotoxicity.
Nuclear Hormone Receptors (NHRs) ER, AR, GR, PPARsUnintended modulation can lead to endocrine disruption.
Transporters SERT, DAT, NET, P-gpCan affect drug disposition and lead to drug-drug interactions.
Enzymes COX-1, COX-2, PDE isoforms, CYP450sInhibition of CYPs can lead to altered drug metabolism and toxicity.[24]

Conclusion

While the specific cross-reactivity profile of N-(2-bromoethyl)-4-fluorobenzamide remains to be experimentally determined, this guide provides a robust, scientifically-grounded framework for its elucidation. By drawing logical inferences from the pharmacology of related benzamide compounds and employing a systematic, multi-tiered screening strategy, researchers can build a comprehensive understanding of this compound's selectivity. Such a proactive approach to off-target profiling is indispensable for the successful advancement of any novel chemical entity in the drug discovery pipeline, ultimately leading to safer and more effective therapeutics.

References

  • Infinix Bio. Cell Based Assays Explained: A Comprehensive Guide for Drug Development. Available from: [Link]

  • Annan, N., & Silverman, R. B. (1993). New analogues of N-(2-aminoethyl)-4-chlorobenzamide (Ro 16-6491). Some of the most potent monoamine oxidase-B inactivators. Journal of Medicinal Chemistry, 36(24), 3968–3970. Available from: [Link]

  • A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. (n.d.). Available from: [Link]

  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Available from: [Link]

  • Creative Bioarray. Role of Cell-Based Assays in Drug Discovery and Development. Available from: [Link]

  • Concept Life Sciences. Cell-Based Assay Development | Custom Assays for Drug Discovery. Available from: [Link]

  • Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 263–276. Available from: [Link]

  • Ögren, S. O., Hall, H., Köhler, C., Magnusson, O., & Sjöstrand, S. E. (1984). Studies on the Mechanism of Action of Substituted Benzamide Drugs. Psychopharmacology Bulletin, 20(4), 801–811. Available from: [Link]

  • AnaPath Services. (2019). Tissue Cross-Reactivity Study and its Applications. Available from: [Link]

  • Precision For Medicine. Cell Based Assays. Available from: [Link]

  • Comparative Biosciences, Inc. Tissue Cross-Reactivity Studies. Available from: [Link]

  • Precision for Medicine. Whitepaper: Tissue Cross-Reactivity. Available from: [Link]

  • BMG LABTECH. (2022). Cell-based assays on the rise. Available from: [Link]

  • Che, T., & Majumdar, D. S. (2019). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology, 2019, 115–128. Available from: [Link]

  • Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). (2021). Available from: [Link]

  • Eeda, V., Herlea-Pana, O., Lim, H. Y., & Wang, W. (2020). Discovery of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as a Novel Scaffold of Pancreatic β-cell Protective Agents against ER Stress. Bioorganic & Medicinal Chemistry Letters, 30(24), 127649. Available from: [Link]

  • Brehmer, D., Engel, M., & Joos, T. O. (2018). Considerations and suggested workflow for in vitro kinase inhibitor characterization. Journal of Medicinal Chemistry, 61(1), 1–11. Available from: [Link]

  • Reaction Biology. Safety and Off-Target Drug Screening Services. Available from: [Link]

  • Molecular Devices. Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. Available from: [Link]

  • Hester, J. B., Jr, et al. (1996). Structure-activity relationships of a series of substituted benzamides: potent D2/5-HT2 antagonists and 5-HT1a agonists as neuroleptic agents. Journal of Medicinal Chemistry, 39(12), 2353–2366. Available from: [Link]

  • Jenner, P., & Marsden, C. D. (1979). The substituted benzamides--a novel class of dopamine antagonists. Life Sciences, 25(6), 479–485. Available from: [Link]

  • Eden, R. J., et al. (1987). Substituted benzamides with conformationally restricted side chains. 2. Indolizidine derivatives as central dopamine receptor antagonists. Journal of Medicinal Chemistry, 30(10), 1854–1858. Available from: [Link]

  • Vanover, K. E., et al. (2013). Discriminative stimulus properties of the atypical antipsychotic amisulpride: comparison to its isomers and to other benzamide derivatives, antipsychotic, antidepressant, and antianxiety drugs in C57BL/6 mice. Psychopharmacology, 228(1), 133–143. Available from: [Link]

  • Wang, L., et al. (2021). In silico off-target profiling for enhanced drug safety assessment. Communications Biology, 4(1), 384. Available from: [Link]

  • Shah, F., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data, 2, 23. Available from: [Link]

  • El-Elimat, T., et al. (2022). Off-targetP ML: an open source machine learning framework for off-target panel safety assessment of small molecules. Journal of Cheminformatics, 14(1), 33. Available from: [Link]

  • Eurofins Discovery. (2025). Comprehensive Analysis of Clinically Discontinued Compounds Using an In Vitro Secondary Pharmacology Panel to Predict Potential Safety Risks during Drug Development. ACS Omega. Available from: [Link]

  • Chem-Impex. 4-Fluorobenzamide. Available from: [Link]

  • PubChem. N-(2-benzamidoethyl)-4-bromobenzamide. Available from: [Link]

  • Ramidus Store. RAM1766... 2-(bromoethyl)-4-fluorobenzamide. Available from: [Link]

  • PubChem. 4-Bromo-2-fluorobenzamide. Available from: [Link]

Sources

Validation

"comparing the synthetic routes to N-(2-bromoethyl)-4-fluorobenzamide"

[1][2] Executive Summary & Strategic Analysis N-(2-bromoethyl)-4-fluorobenzamide is a critical building block in medicinal chemistry, frequently serving as an electrophilic "warhead" for covalent inhibitors or as a linke...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Strategic Analysis

N-(2-bromoethyl)-4-fluorobenzamide is a critical building block in medicinal chemistry, frequently serving as an electrophilic "warhead" for covalent inhibitors or as a linker moiety in radioligand development (e.g.,


F-labeling precursors).[1][2] Its structure combines a lipophilic 4-fluorophenyl group with a reactive alkyl bromide, susceptible to nucleophilic substitution.[1][2]

This guide compares the two dominant synthetic strategies:

  • Route A (Direct Acylation): The "One-Pot" coupling of 4-fluorobenzoyl chloride with 2-bromoethylamine hydrobromide.[1][2]

  • Route B (Stepwise Functionalization): Amidation with ethanolamine followed by bromination (e.g., Appel reaction or PBr

    
    ).[2]
    

Strategic Recommendation:

  • For High-Throughput/Small Scale (<5g): Route A is superior due to atom economy and speed.[1][2]

  • For Scale-Up (>100g) or GMP: Route B is preferred to avoid bulk handling of 2-bromoethylamine (a potent blistering agent) and to allow for intermediate purification of the crystalline alcohol.[1][2]

Route A: Direct Acylation (The "Salt-Break" Method)[1][2]

This route utilizes the acid chloride and the hydrobromide salt of the amine. The critical technical challenge here is the in situ liberation of the free amine without triggering self-alkylation (aziridine formation) before the amide bond forms.[2]

Reaction Scheme & Mechanism

The reaction proceeds via a nucleophilic acyl substitution.[2] The base (typically Triethylamine or DIPEA) serves a dual role: neutralizing the HBr salt to expose the nucleophilic amine and scavenging the HCl generated during acylation.[2]

Detailed Protocol
  • Precursors: 4-Fluorobenzoyl chloride (1.0 eq), 2-Bromoethylamine hydrobromide (1.1 eq).[1][2]

  • Solvent: Dichloromethane (DCM) (Anhydrous).[2][3]

  • Base: Triethylamine (TEA) (2.2 – 2.5 eq).[2] Note: Excess base is critical.

Step-by-Step Workflow:

  • Suspension: Charge a flame-dried flask with 2-bromoethylamine hydrobromide (1.1 eq) and anhydrous DCM (10 mL/g). Cool to 0°C under N

    
    .[2][4]
    
  • Free-Basing: Add TEA (2.5 eq) dropwise. The suspension will clear slightly as the free amine forms, followed by precipitation of TEA·HBr. Critical: Do not let this stir too long (>30 min) without the electrophile to minimize aziridine formation.

  • Acylation: Add 4-fluorobenzoyl chloride (1.0 eq) dropwise as a solution in DCM over 15–20 minutes, maintaining T < 5°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.[2][5]

  • Quench: Pour into ice-cold 1M HCl (removes unreacted amine and TEA).

  • Workup: Extract organic layer, wash with sat.[2][4][6] NaHCO

    
     (removes 4-fluorobenzoic acid byproduct), then Brine.[2] Dry over MgSO
    
    
    
    .
Key Performance Indicators
  • Typical Yield: 85–95%[1][2]

  • Purity (Crude): >90% (often requires no chromatography).[2]

  • Risk: High.[1][2] 2-Bromoethylamine is a severe skin irritant and potential alkylator.[1][2]

Route B: Stepwise Hydroxy-Functionalization[1][2]

This route circumvents the handling of halo-alkylamines by installing the alkyl chain as an alcohol first, then converting the hydroxyl group to a bromide using phosphorous tribromide (PBr


) or Appel conditions (CBr

/PPh

).[2]
Reaction Scheme
  • Step 1 (Amidation): 4-Fluorobenzoyl chloride + Ethanolamine

    
     N-(2-hydroxyethyl)-4-fluorobenzamide.[1][2]
    
  • Step 2 (Bromination): Alcohol + PBr

    
    
    
    
    
    Product.[2]
Detailed Protocol

Step 1: Synthesis of Alcohol Intermediate

  • Dissolve Ethanolamine (1.2 eq) and TEA (1.5 eq) in DCM at 0°C.

  • Add 4-fluorobenzoyl chloride (1.0 eq) dropwise.[1][2]

  • Stir at RT for 2 hours. Aqueous workup (acid/base wash) yields the alcohol (often a white solid).[2]

Step 2: Bromination with PBr


 [1][2]
  • Setup: Dissolve N-(2-hydroxyethyl)-4-fluorobenzamide (1.0 eq) in anhydrous DCM or Chloroform. Cool to 0°C.[2][4][7]

  • Addition: Add PBr

    
     (0.4 eq – Note: 1 mol PBr
    
    
    
    converts 3 mol alcohol) dropwise. Caution: Exothermic.[1][2]
  • Reflux: Many protocols require gentle reflux (40°C) for 2–3 hours to drive the reaction to completion.[2]

  • Quench: Critical Safety Step. Cool to 0°C. Add saturated NaHCO

    
     dropwise. Vigorous gas evolution (HBr) will occur.[2]
    
  • Isolation: Separate organics, dry, and concentrate.

Key Performance Indicators
  • Typical Yield: 70–80% (over two steps).[2]

  • Purity: High, but Step 2 requires careful removal of phosphorous byproducts.[2]

  • Risk: Moderate.[1][2] PBr

    
     is corrosive, but the nitrogen mustard intermediates are generated only in the final closed reactor.[2]
    

Visualizing the Pathways (Graphviz)[2]

The following diagram illustrates the decision logic and chemical flow for both routes.

SyntheticRoutes cluster_RouteA Route A: Direct Acylation cluster_RouteB Route B: Stepwise (via Alcohol) Start Target: N-(2-bromoethyl)-4-fluorobenzamide ReagentsA 4-F-BzCl + 2-Bromoethylamine HBr BaseAdd Add TEA (2.5 eq) (In situ Free-basing) ReagentsA->BaseAdd ReactionA DCM, 0°C -> RT (2-4 hours) BaseAdd->ReactionA ProductA Crude Product ReactionA->ProductA ReagentsB 4-F-BzCl + Ethanolamine Intermed Intermediate: N-(2-hydroxyethyl)-4-fluorobenzamide ReagentsB->Intermed Bromination PBr3 or CBr4/PPh3 DCM, 0°C Intermed->Bromination ProductB Crude Product Bromination->ProductB

Caption: Figure 1. Comparative logic flow for Direct Acylation (Route A) vs. Stepwise Functionalization (Route B).

Performance & Data Comparison

The following data is synthesized from standard protocols for benzamide synthesis [1][2] and specific halide handling procedures [3].

MetricRoute A (Direct)Route B (Stepwise)
Overall Yield 85-92% 70-80%
Step Count 12
Atom Economy High (Loss of HCl/HBr)Lower (Loss of HOPBr

or Ph

PO)
Purification Extraction usually sufficientExtraction + potential recrystallization
Safety Profile Poor (Handling solid alkylator salt)Better (Alkylator generated in solution)
Cost Low (Reagents are commodities)Low-Medium (PBr

adds cost/waste)
Impurity Profile Potential Aziridine tracesPhosphorous residues
Experimental Validation Checks (Self-Validating Protocol)
  • TLC Monitoring:

    • Route A: The disappearance of the acid chloride (high R

      
      ) and the baseline amine salt.[2] Product usually R
      
      
      
      0.4–0.6 (EtOAc/Hex 1:1).[2]
    • Route B: The alcohol intermediate is very polar (low R

      
      ).[2] Successful bromination is confirmed by a significant upward shift in R
      
      
      
      (non-polar product).[2]
  • NMR Diagnostic:

    • Look for the triplet at

      
       ppm (CH
      
      
      
      -Br).[1][2] In the alcohol precursor (Route B), this signal is at
      
      
      ppm (CH
      
      
      -OH) and shifts upfield upon bromination.[2]

References

  • ChemicalBook. Synthesis of 4-bromo-2-fluoro-N-methylbenzamide (Analogous Amide Coupling Conditions). Retrieved from .[2]

  • National Center for Biotechnology Information. PubChem Compound Summary for 4-Bromo-2-fluorobenzoyl chloride. Retrieved from .[2]

  • Organic Syntheses. Preparation of Alkyl Bromides from Alcohols (General PBr3 Protocol). Coll. Vol. 1, p. 25. Retrieved from .[2]

  • BenchChem. Scale-Up Synthesis of Fluorinated Benzamides. Retrieved from .[2]

Sources

Comparative

Comparative Guide: LC-MS vs. GC-MS for the Analysis of N-(2-bromoethyl)-4-fluorobenzamide

Executive Summary For the quantitative analysis of N-(2-bromoethyl)-4-fluorobenzamide , LC-MS/MS is the superior and recommended methodology . While GC-MS is a standard tool for small organic molecules, this specific ana...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For the quantitative analysis of N-(2-bromoethyl)-4-fluorobenzamide , LC-MS/MS is the superior and recommended methodology .

While GC-MS is a standard tool for small organic molecules, this specific analyte possesses a "chemical trigger"—the 2-bromoethyl amide motif—that renders it thermally unstable under standard GC inlet conditions. Heating this molecule induces an intramolecular cyclization to form a 2-oxazoline, leading to non-linear quantification and "ghost peaks."

The Bottom Line:

  • Choose LC-MS/MS (ESI+) for robust, linear quantification and impurity profiling.

  • Avoid Standard GC-MS unless using specialized cold on-column injection, as thermal degradation will compromise data integrity.

Physicochemical Profiling & The "Thermal Trap"

To understand the method selection, we must first analyze the molecule's intrinsic reactivity.

PropertyValue / CharacteristicAnalytical Implication
Molecular Weight 245.0 / 247.0 Da (

Br /

Br)
Ideal range for both GC and LC mass analyzers.
Polarity (LogP) ~2.1 (Estimated)Moderately polar; retains well on C18 (LC) and DB-5ms (GC).
Reactivity High (Alkyl Halide + Amide)CRITICAL: Susceptible to intramolecular nucleophilic attack.
The Mechanism of GC-MS Failure

In a standard GC split/splitless injector operating at 250°C, the amide oxygen acts as a nucleophile, attacking the carbon bearing the bromine atom. This results in the elimination of hydrogen bromide (HBr) and the formation of a cyclic oxazoline derivative.

Reaction:



This degradation is often quantitative or equilibrium-based, meaning your GC chromatogram will show two peaks (parent + degradant) or a single degradant peak, destroying the correlation between area counts and concentration.

Method A: LC-MS/MS (The Gold Standard)

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) using Electrospray Ionization (ESI) avoids thermal stress entirely, maintaining the integrity of the bromoethyl chain.

Experimental Protocol

System: Agilent 6400 Series / Sciex QTRAP or equivalent Triple Quadrupole. Ionization: ESI Positive Mode (


).
Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ionization).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 10% B

    • 5.0 min: 90% B

    • 6.0 min: 90% B

    • 6.1 min: 10% B (Re-equilibration)

Mass Spectrometry Parameters (MRM)
  • Precursor Ion:

    
     246.0 (
    
    
    
    Br) and 248.0 (
    
    
    Br).
  • Quantifier Transition:

    
     (4-fluorobenzoyl cation).
    
    • Collision Energy (CE): ~20-25 eV.

  • Qualifier Transition:

    
     (Loss of vinyl bromide equivalent).
    
Expected Performance
  • Linearity:

    
     over 1–1000 ng/mL.
    
  • Precision: RSD < 5%.

  • Recovery: > 95% (No thermal loss).

Method B: GC-MS (The Alternative with Caveats)

If LC-MS is unavailable, GC-MS can only be used if strict precautions are taken to prevent cyclization.

The Risk Factors
  • Inlet Temperature: Must be kept as low as possible.

  • Liner Activity: Active sites (glass wool) catalyze dehydrohalogenation.

  • Carrier Gas: Helium (1.0 mL/min).[1]

Optimized Protocol (Mitigation Strategy)
  • Injection Mode: Cold On-Column or PTV (Programmed Temperature Vaporization).

    • Initial Temp: 40°C (matches solvent boiling point).

    • Ramp: Ballistic heating after analyte is on the column.

  • Column: DB-5ms or Rxi-5Sil MS (Low bleed, inert).

  • Derivatization (Optional but Recommended): Silylation (BSTFA) of the amide nitrogen can sterically hinder the cyclization, though it is difficult to drive to completion with the bromo-group present.

Data Interpretation Warning

Users must monitor


 165 (the oxazoline degradant). If this ion appears, the method is invalid for quantification.

Decision Matrix & Workflow

The following diagram illustrates the logical pathway for selecting the correct method based on the analyte's thermal stability profile.

MethodSelection Start Analyte: N-(2-bromoethyl)-4-fluorobenzamide CheckStructure Structural Alert Check: Beta-Halo Amide Present? Start->CheckStructure ThermalTest Thermal Stability Assessment (GC Inlet Simulation @ 250°C) CheckStructure->ThermalTest Yes ResultStable Stable? ThermalTest->ResultStable Degradation Degradation Detected: Cyclization to Oxazoline (-HBr) ResultStable->Degradation No (High Risk) SelectGC Select GC-MS (Requires Cold On-Column) ResultStable->SelectGC Yes (Rare) SelectLC RECOMMENDED PATH: Select LC-MS/MS (ESI+) Degradation->SelectLC Avoid Thermal Stress

Figure 1: Decision workflow highlighting the critical "Go/No-Go" decision based on thermal instability.

Head-to-Head Comparison Data

The table below summarizes theoretical performance data based on the physicochemical properties of haloalkyl amides.

FeatureLC-MS/MS (ESI+)GC-MS (EI)
Sample Integrity High. Analyzed in solution at ambient temp.Low. Risk of degradation in injector (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

C).
Sensitivity (LOD) < 0.5 ng/mL (MRM mode).~10–50 ng/mL (SIM mode).
Selectivity High (Precursor

Product ion).
Moderate (Retention time + Fragment spectrum).
Matrix Effects Susceptible to ion suppression (requires clean-up).Less susceptible, but requires volatile matrix.
Throughput Fast (5-6 min run time).Slower (15-20 min run time for cooling).
Primary Failure Mode Matrix suppression.Thermal cyclization to oxazoline.

References

  • Heine, H. W., et al. (1956). "Intramolecular Substitution Reactions. VIII. The Formation of 2-Oxazolines from N-2-Bromoethylbenzamides." Journal of the American Chemical Society.

    • Foundational text establishing the kinetics of bromoethyl amide cycliz
  • BenchChem Technical Support. (2025). "A Head-to-Head Battle: LC-MS/MS vs. GC-MS for Benzamide Analysis." BenchChem Comparative Guides.

    • General comparison of benzamide analysis protocols.
  • Fialkov, A. B., et al. (2003). "Extending the range of compounds amenable for gas chromatography-mass spectrometric analysis."[1] Journal of Chromatography A.

    • Discusses limitations of GC-MS for thermally labile compounds.
  • ResolveMass Laboratories. (2025). "GC-MS vs LC-MS: Core Differences Explained."

    • Overview of vol

Sources

Validation

A Technical Guide to the Structure-Activity Relationship of N-(2-bromoethyl)-4-fluorobenzamide Derivatives: A Comparative Analysis for Drug Discovery Professionals

This guide provides an in-depth technical analysis of the structure-activity relationships (SAR) of N-(2-bromoethyl)-4-fluorobenzamide derivatives. While a comprehensive SAR study on a singular, dedicated library of thes...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structure-activity relationships (SAR) of N-(2-bromoethyl)-4-fluorobenzamide derivatives. While a comprehensive SAR study on a singular, dedicated library of these specific derivatives is not extensively documented in publicly available literature, this guide synthesizes data from structurally related benzamides, fluoro-substituted aromatics, and haloalkyl-functionalized compounds to provide a predictive and comparative framework for researchers, scientists, and drug development professionals. By examining the biological impact of the core benzamide scaffold, the 4-fluoro substituent, and the N-(2-bromoethyl) side chain, we can extrapolate key principles to guide the design of novel therapeutic agents.

The Benzamide Scaffold: A Privileged Motif in Medicinal Chemistry

The benzamide core is a cornerstone in drug discovery, featured in a multitude of approved drugs and clinical candidates. Its prevalence stems from its ability to form crucial hydrogen bonds and other non-covalent interactions with biological targets, often acting as a versatile scaffold for the presentation of various pharmacophoric elements. The amide bond itself is a key hydrogen bond donor and acceptor, contributing significantly to binding affinity.

General Structure-Activity Relationships of Benzamides

Systematic modifications to the benzamide ring and the N-substituent have profound effects on biological activity. For instance, in the context of histone deacetylase (HDAC) inhibitors, the benzamide moiety can act as a zinc-binding group, crucial for enzymatic inhibition[1]. The nature and position of substituents on the phenyl ring dictate potency and selectivity.

The Influence of the 4-Fluoro Substituent

The introduction of a fluorine atom at the 4-position of the benzamide ring is a common strategy in medicinal chemistry to enhance the pharmacological profile of a molecule.

Modulation of Physicochemical Properties

Fluorine's high electronegativity and small size can alter the electronic properties of the aromatic ring, influencing pKa and the potential for electrostatic interactions. Furthermore, the C-F bond is highly stable, often leading to improved metabolic stability by blocking potential sites of oxidation. This can translate to an extended half-life and improved bioavailability.

Impact on Biological Activity

In many instances, a 4-fluoro substituent leads to enhanced binding affinity. This can be attributed to favorable interactions with the target protein, such as the formation of hydrogen bonds or dipole-dipole interactions. For example, various 4-fluorobenzamide derivatives have shown potent antimicrobial and kinase inhibitory activities.

The Role of the N-(2-Bromoethyl) Side Chain

The N-(2-bromoethyl) group introduces a reactive electrophilic center, which can significantly influence the mechanism of action and biological activity of the parent molecule.

A Handle for Covalent Inhibition

The bromine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack by amino acid residues (e.g., cysteine, histidine) in the active site of a target protein. This can lead to the formation of a covalent bond, resulting in irreversible inhibition. Covalent inhibitors often exhibit high potency and prolonged duration of action.

A Versatile Synthetic Intermediate

The bromoethyl group can also serve as a synthetic handle for further structural elaboration. It can be readily displaced by various nucleophiles to introduce a diverse range of functional groups, allowing for the rapid generation of a library of analogs for SAR studies.

Comparative Analysis of Biological Activities

To illustrate the potential of the N-(2-bromoethyl)-4-fluorobenzamide scaffold, we will compare the biological activities of structurally related compounds in two key therapeutic areas: anticancer and antimicrobial.

Anticancer Activity: A Focus on HDAC and Kinase Inhibition

Benzamide derivatives are well-represented among anticancer agents. The N-(2-haloethyl) moiety is a feature of some alkylating agents used in chemotherapy. The combination of a 4-fluorobenzamide with this reactive side chain presents an interesting avenue for the development of targeted covalent inhibitors.

Table 1: Comparative Anticancer Activity of Benzamide Derivatives

Compound IDStructureTarget/Cell LineIC50 (µM)Reference
NA N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamideHDAC10.095[1]
A2780 (Ovarian)2.66[1]
HepG2 (Liver)1.73[1]
Related Benzimidazole 1 Benzimidazole derivativeHCT-116 (Colon)28.5
Related Benzimidazole 2 Benzimidazole derivativeHCT-116 (Colon)16.2
Doxorubicin Standard ChemotherapyA549 (Lung)> 20
Cisplatin Standard ChemotherapyA549 (Lung)3.3

This table presents a selection of data to illustrate the potential potency of related scaffolds.

Antimicrobial Activity

Fluorobenzamide derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens. The mechanism of action can vary, but often involves the inhibition of essential enzymes.

Table 2: Comparative Antimicrobial Activity of Fluorobenzamide and Benzamide Derivatives

Compound IDStructureOrganismMIC (µg/mL)Reference
Difluorobenzamide 2 2,6-difluoro-3-(hexyloxy)benzamideS. aureus (MRSA)4[2]
Difluorobenzamide 4 2,6-difluoro-3-(isopentyloxy)benzamideS. aureus (MSSA)1[2]
Difluorobenzamide 5 2,6-difluoro-3-(benzyloxy)benzamideS. aureus (MRSA)4[2]
Fluorobenzoylthiosemicarbazide 15b 1-(4-fluorobenzoyl)-4-(4-(trifluoromethyl)phenyl)thiosemicarbazideS. aureus15.63[3]
Benzamide 1d N-(5-chloro-2-hydroxyphenyl)-4-nitrobenzamideB. subtilis (drug-resistant)1.95[4]

This table highlights the antimicrobial potential of fluorinated benzamides against various bacterial strains.

Experimental Protocols

General Synthesis of N-(2-bromoethyl)-4-fluorobenzamide

This protocol is an adaptation of standard amidation procedures.

dot

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 4-Fluorobenzoyl_chloride 4-Fluorobenzoyl chloride Reaction_Vessel Stirred reaction vessel at 0°C to rt 4-Fluorobenzoyl_chloride->Reaction_Vessel 2-Bromoethylamine_HBr 2-Bromoethylamine hydrobromide 2-Bromoethylamine_HBr->Reaction_Vessel Base Triethylamine or DIPEA Base->Reaction_Vessel Solvent Anhydrous DCM or THF Solvent->Reaction_Vessel Quench Quench with water Reaction_Vessel->Quench Extract Extract with organic solvent Quench->Extract Dry Dry organic layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Column Chromatography Concentrate->Chromatography Product N-(2-bromoethyl)-4- fluorobenzamide Chromatography->Product

Caption: General workflow for the synthesis of N-(2-bromoethyl)-4-fluorobenzamide.

Step-by-Step Procedure:

  • Dissolve Amine: To a stirred solution of 2-bromoethylamine hydrobromide (1.1 equivalents) in anhydrous dichloromethane (DCM), add a suitable non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA) (2.2 equivalents) at 0 °C.

  • Add Acid Chloride: Slowly add a solution of 4-fluorobenzoyl chloride (1.0 equivalent) in anhydrous DCM to the amine solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-(2-bromoethyl)-4-fluorobenzamide.

In Vitro Biological Assays

This assay measures the metabolic activity of cells as an indicator of cell viability.

dot

MTT_Assay_Workflow Cell_Seeding Seed cancer cells in 96-well plate Compound_Treatment Treat with serial dilutions of test compounds Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Formation Incubate for 2-4 hours (Formazan formation) MTT_Addition->Formazan_Formation Solubilization Add solubilizing agent (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 values Absorbance_Reading->IC50_Calculation

Caption: Workflow for determining anticancer activity using the MTT assay.

This method determines the minimum inhibitory concentration (MIC) of a compound that prevents visible growth of a microorganism.

dot

MIC_Assay_Workflow Compound_Dilution Prepare serial dilutions of test compounds in broth Inoculation Inoculate with standardized bacterial suspension Compound_Dilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Visual_Inspection Visually inspect for bacterial growth (turbidity) Incubation->Visual_Inspection MIC_Determination Determine MIC (lowest concentration with no visible growth) Visual_Inspection->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Future Directions and SAR Hypotheses

Based on the analysis of related compounds, we can propose several avenues for the optimization of N-(2-bromoethyl)-4-fluorobenzamide derivatives.

dot

SAR_Hypotheses cluster_benzamide Benzamide Ring Modifications cluster_sidechain N-Alkyl Side Chain Modifications Core_Scaffold N-(2-bromoethyl)-4-fluorobenzamide Pos_2_Sub Substituents at C2/C6: - Steric hindrance may  impact planarity and  binding. Core_Scaffold->Pos_2_Sub Explore Pos_3_5_Sub Substituents at C3/C5: - Can modulate electronics  and solubility. - Potential for additional  binding interactions. Core_Scaffold->Pos_3_5_Sub Investigate Chain_Length Varying alkyl chain length: - Impacts distance to  reactive center. Core_Scaffold->Chain_Length Modify Leaving_Group Alternative leaving groups: - Cl, I, OMs, OTs - Modulates reactivity. Core_Scaffold->Leaving_Group Substitute Alkylation_Pattern Branching on the chain: - Can provide steric  constraints and improve  selectivity. Core_Scaffold->Alkylation_Pattern Introduce

Caption: Proposed SAR exploration map for N-(2-bromoethyl)-4-fluorobenzamide derivatives.

  • Benzamide Ring Modifications: Introducing small electron-donating or -withdrawing groups at the 2, 3, 5, or 6 positions could fine-tune the electronic properties and provide additional interaction points with the target.

  • Side Chain Modifications: Replacing the bromine with other leaving groups (e.g., chlorine, iodine, mesylate, tosylate) will modulate the reactivity of the electrophilic center. Varying the length of the alkyl chain could optimize the positioning of the reactive group within the target's active site.

  • Bioisosteric Replacements: Replacing the phenyl ring with other aromatic or heteroaromatic systems could lead to novel interactions and improved properties.

Conclusion

The N-(2-bromoethyl)-4-fluorobenzamide scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The combination of a privileged benzamide core, a metabolically stabilizing fluorine atom, and a reactive bromoethyl side chain offers multiple avenues for optimization. This guide provides a foundational framework for researchers to design and evaluate new derivatives, leveraging the established principles of medicinal chemistry to guide their efforts. Further synthesis and biological screening of a dedicated library of these compounds are warranted to fully elucidate their therapeutic potential.

References

  • Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Frontiers in Pharmacology. [Link][1]

  • Antimicrobial Action and Reversal of Resistance in MRSA by Difluorobenzamide Derivatives Targeted at FtsZ. Molecules. [Link][2]

  • Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. Molecules. [Link][3]

  • Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents. European Journal of Medicinal Chemistry. [Link][4]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Handling of N-(2-bromoethyl)-4-fluorobenzamide

This guide provides comprehensive safety protocols and operational plans for researchers, scientists, and drug development professionals working with N-(2-bromoethyl)-4-fluorobenzamide. The information herein is synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive safety protocols and operational plans for researchers, scientists, and drug development professionals working with N-(2-bromoethyl)-4-fluorobenzamide. The information herein is synthesized from established best practices and data from structurally similar compounds to ensure a multi-layered safety approach. Your safety is paramount, and a thorough understanding and implementation of these procedures are critical for a secure laboratory environment.

Hazard Profile and Core Safety Directives

  • Skin Irritation: Expected to cause skin irritation upon direct contact.[1][2]

  • Serious Eye Irritation: Likely to cause serious eye irritation.[2][3]

  • Respiratory Irritation: Inhalation of dust or powder may lead to respiratory tract irritation.[4][5]

  • Harmful if Swallowed: May be harmful if ingested.[3]

Given these potential hazards, a proactive and cautious approach is essential. Always handle this compound with the assumption that it is hazardous.

Engineering Controls: Your First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it can come into contact with you. They are the most effective way to manage exposure.

  • Ventilation: All handling of N-(2-bromoethyl)-4-fluorobenzamide, including weighing, reconstituting, and transferring, must be conducted within a certified chemical fume hood.[6] This minimizes the risk of inhaling fine dust particles.[6]

  • Weighing Enclosures: For precise weighing, a ventilated balance enclosure or conducting the procedure within a fume hood is mandatory to contain any airborne powder.[6]

Personal Protective Equipment (PPE): A Necessary Barrier

The appropriate level of PPE is critical to prevent exposure. The following table outlines the minimum required PPE for various laboratory operations involving N-(2-bromoethyl)-4-fluorobenzamide.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and transferring solids Chemical splash gogglesChemical-resistant gloves (e.g., nitrile)Lab coatNot required if in a fume hood or ventilated enclosure
Preparing solutions Chemical splash goggles and face shieldChemical-resistant glovesLab coatNot required if in a fume hood
Running reactions and work-up Chemical splash gogglesChemical-resistant glovesLab coatNot required if in a fume hood
Cleaning spills Chemical splash goggles and face shieldChemical-resistant glovesLab coat or chemical-resistant apronAir-purifying respirator with particulate filter may be necessary for large spills[5]
A Closer Look at PPE Selection:
  • Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against fine dust and splashes.[4][7] For operations with a higher risk of splashing, such as when working with larger volumes, a face shield should be worn in addition to goggles.[6][7]

  • Hand Protection: Nitrile gloves are a suitable choice for handling this compound. Always inspect gloves for any signs of damage before use and change them immediately if they become contaminated.[4]

  • Body Protection: A lab coat should be worn at all times and kept fully fastened.[6] For tasks with a significant splash risk, a chemical-resistant apron provides an additional layer of protection.

  • Respiratory Protection: Under normal laboratory conditions within a fume hood, respiratory protection is not typically required.[4] However, in the event of a large spill or if engineering controls are not available or functioning correctly, an air-purifying respirator with a particulate filter should be used.[5]

Operational Plan: From Receipt to Disposal

A structured workflow is essential for the safe handling of N-(2-bromoethyl)-4-fluorobenzamide. The following diagram and procedural steps outline a self-validating system for managing this compound in the laboratory.

safe_handling_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Prepare Fume Hood prep_ppe->prep_fume_hood 1. prep_materials Gather Materials prep_fume_hood->prep_materials 2. weigh Weigh Compound prep_materials->weigh 3. dissolve Prepare Solution weigh->dissolve 4. react Perform Reaction dissolve->react 5. decontaminate Decontaminate Surfaces react->decontaminate 6. waste_segregation Segregate Waste decontaminate->waste_segregation 7. dispose Dispose of Waste waste_segregation->dispose 8.

Caption: Safe Handling Workflow for N-(2-bromoethyl)-4-fluorobenzamide.

Step-by-Step Handling Protocol:
  • Preparation:

    • Before handling the compound, ensure you are wearing the appropriate PPE as outlined in the table above.

    • Prepare your designated workspace in the chemical fume hood. Ensure the sash is at the appropriate height.

    • Gather all necessary equipment (spatulas, weigh boats, glassware, solvents, etc.) and place them in the fume hood.

  • Weighing and Transfer:

    • Carefully weigh the desired amount of N-(2-bromoethyl)-4-fluorobenzamide using a tared weigh boat inside a ventilated enclosure or fume hood.

    • Avoid generating dust. If any dust is created, it will be contained by the engineering controls.

    • Carefully transfer the solid to your reaction vessel.

  • Solution Preparation:

    • Add the solvent to the reaction vessel containing the solid.

    • If necessary, gently swirl or stir the mixture to dissolve the compound.

  • Reaction and Work-up:

    • Conduct the chemical reaction within the fume hood.

    • Perform any subsequent work-up steps, such as extractions or filtrations, within the fume hood.

Emergency Procedures: Be Prepared

Accidents can happen, and being prepared is crucial for minimizing their impact.

Spill Response:
  • Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.

  • Assess the Spill: Determine the extent of the spill. For small spills that you are trained to handle, proceed with cleanup. For large spills, contact your institution's emergency response team.

  • Containment: Gently cover the spill with an absorbent material, such as vermiculite or sand, to prevent further spread.[6]

  • Cleanup: Carefully scoop the absorbent material into a labeled, sealable waste container.

  • Decontamination: Decontaminate the spill area with an appropriate solvent, followed by soap and water.

  • Disposal: Dispose of all contaminated materials as hazardous waste.

First Aid Measures:
  • Inhalation: If you inhale the dust, immediately move to fresh air.[4][8] If you experience breathing difficulties, seek medical attention.[8]

  • Skin Contact: If the compound comes into contact with your skin, immediately remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[4][8] Seek medical attention if irritation persists.[2]

  • Eye Contact: In case of eye contact, immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[4][8] Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention.[8]

  • Ingestion: If the compound is swallowed, rinse your mouth with water.[8] Do not induce vomiting.[8] Seek immediate medical attention.[8]

Disposal Plan: Responsible Waste Management

Proper disposal of N-(2-bromoethyl)-4-fluorobenzamide and any contaminated materials is a critical final step.

  • Waste Classification: This compound and any materials contaminated with it (e.g., gloves, weigh boats, absorbent materials) must be treated as hazardous waste.[6]

  • Waste Segregation: Due to the presence of bromine, all waste containing this compound must be disposed of in a designated "Halogenated Organic Waste" container.[6] Do not mix with non-halogenated waste.[6]

  • Labeling and Storage: Ensure all waste containers are clearly labeled with their contents and stored in a designated satellite accumulation area until they are collected by your institution's environmental health and safety department.

By adhering to these guidelines, you can work safely and effectively with N-(2-bromoethyl)-4-fluorobenzamide, protecting yourself, your colleagues, and the environment.

References

  • Cleanchem Laboratories. Material Safety Data Sheet: 2-Bromo-4-fluoro-N-methylbenzamide.
  • Sigma-Aldrich.
  • Thermo Fisher Scientific.
  • University of Rochester Medical Center. First Aid: Chemical Exposure.
  • Benchchem. Personal protective equipment for handling N-(4-bromobenzenesulfonyl)benzamide.
  • Cole-Parmer. Material Safety Data Sheet - 4-Bromo-2-fluorobenzoic acid.
  • Fisher Scientific.
  • TCI Chemicals.
  • CDN Isotopes.
  • Fisher Scientific.
  • TCI Chemicals.
  • CDN Isotopes.
  • Princeton University Environmental Health and Safety. Section 6C: Protective Equipment.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.